Bismuth chromate

Description

Properties

IUPAC Name |

dibismuth;dioxido(dioxo)chromium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3Cr.12O/q2*+3;;;;;;;;;;6*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMGMTYGCBZFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

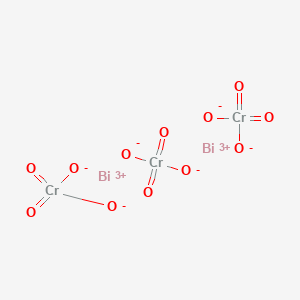

[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Bi+3].[Bi+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2Cr3O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hydrothermal Synthesis of Bismuth Chromate Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth chromate (B82759) (Bi2CrO6) nanoparticles are emerging as materials of significant interest in various scientific and biomedical fields. Their unique physicochemical properties, stemming from their composition and nanoscale dimensions, make them promising candidates for applications ranging from photocatalysis to potential use in drug delivery and therapy. The hydrothermal synthesis route offers a versatile and robust method for the controlled production of these nanoparticles. This technique allows for fine-tuning of particle size, morphology, and crystallinity by manipulating reaction parameters such as temperature, pH, and precursor concentrations. This guide provides an in-depth overview of the hydrothermal synthesis of bismuth chromate nanoparticles, including detailed experimental protocols, a summary of the influence of key synthesis parameters, and a visualization of the experimental workflow. While specific literature on the conventional hydrothermal synthesis of this compound is limited, this guide draws upon established protocols for similar bismuth-based nanomaterials to provide a comprehensive and practical framework for researchers.

Data Presentation: Influence of Hydrothermal Synthesis Parameters

The following tables summarize the typical effects of key experimental parameters on the characteristics of bismuth-based nanoparticles synthesized via the hydrothermal method. This data is aggregated from studies on various bismuth compounds and serves as a predictive guide for the synthesis of this compound nanoparticles.

Table 1: Effect of pH on Nanoparticle Characteristics

| pH Level | Expected this compound Nanoparticle Morphology | Expected Particle Size | Crystallinity |

| Acidic (e.g., pH 1-4) | Nanoplates, flower-like hierarchical microspheres | Larger, aggregated structures | Generally good |

| Neutral to Slightly Alkaline (e.g., pH 5-9) | Irregular flakes, nanorods | Decreases with increasing pH initially, then may increase | Can be variable, phase purity is critical |

| Strongly Alkaline (e.g., pH 10-13) | Spherical nanoparticles, uniform blocks | Smaller, more uniform | Can lead to phase transformations |

Table 2: Effect of Temperature on Nanoparticle Characteristics

| Temperature (°C) | Expected this compound Nanoparticle Morphology | Expected Particle Size | Crystallinity |

| 120-150 | Smaller, potentially less defined morphologies | Smaller | Lower |

| 160-180 | Well-defined nanostructures (e.g., nanoplates, nanorods) | Moderate | Good |

| 190-220 | Larger, more aggregated structures | Larger | High |

Table 3: Effect of Precursor Concentration on Nanoparticle Characteristics

| Precursor Concentration | Expected this compound Nanoparticle Morphology | Expected Particle Size | Crystallinity |

| Low | Smaller, more dispersed nanoparticles | Smaller | May be lower |

| High | Larger, aggregated structures, potential for secondary phases | Larger | Generally higher |

Experimental Protocols

The following is a generalized, detailed methodology for the hydrothermal synthesis of this compound nanoparticles. It is based on established protocols for other bismuth-based nanoparticles and should be optimized for specific experimental goals.

Protocol 1: General Hydrothermal Synthesis of this compound Nanoparticles

1. Precursor Solution Preparation:

- Dissolve a stoichiometric amount of bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in a minimal amount of dilute nitric acid to prevent hydrolysis.

- In a separate beaker, dissolve a corresponding stoichiometric amount of a chromate source, such as potassium chromate (K₂CrO₄) or sodium chromate (Na₂CrO₄), in deionized water.

2. pH Adjustment:

- Slowly add the bismuth nitrate solution to the chromate solution under vigorous stirring.

- Adjust the pH of the resulting mixture to the desired level (refer to Table 1) using a mineralizer such as a sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₃·H₂O) solution, added dropwise while continuously stirring.

3. Hydrothermal Reaction:

- Transfer the final suspension to a Teflon-lined stainless-steel autoclave.

- Seal the autoclave and heat it to the desired temperature (e.g., 180°C, refer to Table 2) in an oven for a specific duration (e.g., 12-24 hours).

4. Product Recovery and Purification:

- Allow the autoclave to cool down to room temperature naturally.

- Collect the resulting precipitate by centrifugation or filtration.

- Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

- Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours.

5. Characterization:

- The synthesized this compound nanoparticles should be characterized using standard techniques such as:

- X-ray Diffraction (XRD): To determine the crystal phase and purity.

- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size.

- Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition.

- UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical properties and band gap.

Mandatory Visualization

Experimental Workflow for Hydrothermal Synthesis

Caption: A schematic workflow of the hydrothermal synthesis of this compound nanoparticles.

Conclusion and Future Perspectives

The hydrothermal method stands out as a highly effective approach for synthesizing this compound nanoparticles with tunable properties. By carefully controlling experimental parameters such as pH, temperature, and precursor concentrations, researchers can tailor the size, morphology, and crystallinity of the nanoparticles to suit specific applications. For drug development professionals, the ability to control these characteristics is paramount, as they directly influence factors like biocompatibility, drug loading capacity, and release kinetics.

Future research should focus on establishing more specific and reproducible protocols for the conventional hydrothermal synthesis of this compound nanoparticles. Furthermore, exploring the surface functionalization of these nanoparticles could open up new avenues for targeted drug delivery and other biomedical applications. As our understanding of the synthesis-property relationship deepens, hydrothermally synthesized this compound nanoparticles hold great promise for advancing materials science and nanomedicine.

Crystal Structure Analysis of Bismuth Chromate: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the synthesis and crystal structure analysis of bismuth chromate (B82759) compounds, with a focus on phases such as Bi₂CrO₆ and Cr₂Bi₃O₁₁. It is intended for researchers, scientists, and professionals in materials science and drug development. This guide details common synthesis protocols, including hydrothermal and direct mixing methods, and outlines key analytical techniques for structural elucidation. Quantitative crystallographic data are summarized in tabular format, and experimental workflows are visualized to illustrate the integrated approach required for a thorough characterization of these materials.

Introduction to Bismuth Chromates

Bismuth chromates are a class of inorganic compounds that have garnered significant interest due to their potential applications in photocatalysis, pollutant degradation, and solar energy conversion.[1][2] The functionality of these materials is intrinsically linked to their crystal structure, which dictates electronic properties, charge separation efficiency, and catalytic activity.[1] Notable phases include bismuth chromate (Bi₂CrO₆), which has a narrow optical band gap of approximately 1.9 eV, and a novel phase identified as Cr₂Bi₃O₁₁, with a band gap of 2.20 eV.[1][3] A thorough analysis of their crystal structure, including lattice parameters, atomic arrangement, and vibrational modes, is therefore critical for understanding their properties and designing new materials. Key analytical techniques for this purpose include X-ray diffraction (XRD), Raman and Fourier-transform infrared (FT-IR) spectroscopy, and X-ray photoelectron spectroscopy (XPS).[1][4]

Experimental Protocols: Synthesis of this compound

The properties of this compound are highly dependent on the synthesis conditions, which influence crystal growth, morphology, and purity.[4] Several methods have been successfully employed to synthesize different phases of this compound.

Hydrothermal Synthesis of Bi₂CrO₆

The hydrothermal method is frequently used to produce crystalline Bi₂CrO₆.[4]

-

Precursors: Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) and sodium chromate (Na₂CrO₄) are used as bismuth and chromium sources, respectively.

-

Procedure:

-

A stoichiometric mixture of the precursors is prepared. For example, 0.750 mmol of Bi(NO₃)₃·5H₂O and 0.375 mmol of Na₂CrO₄ are mixed in 30 mL of deionized water.[4]

-

The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave (e.g., 50 mL capacity).

-

The autoclave is sealed and heated to a specific temperature (e.g., 160 °C) for a set duration (e.g., 20 hours).[4]

-

After the reaction, the autoclave is allowed to cool naturally to room temperature.

-

The solid product is collected by filtration, washed thoroughly with deionized water to remove any unreacted ions, and subsequently dried in an oven (e.g., at 80 °C for 12 hours).[4]

-

Microwave-Assisted Hydrothermal Synthesis of Bi₂CrO₆

To accelerate the synthesis process, microwave irradiation can be used. This technique promotes rapid volumetric heating, significantly reducing the time required for nucleation and crystal growth to just a few minutes.[1] This method has been shown to produce Bi₂CrO₆ crystals with high crystallinity and improved photogenerated charge separation.[1]

Direct Mixing Synthesis of Cr₂Bi₃O₁₁

A novel this compound, Cr₂Bi₃O₁₁, can be synthesized via a direct mixing method at moderate temperatures.[3][4]

-

Procedure:

-

Reactants are mixed in deionized water.

-

The reaction is carried out at a controlled temperature, with 80 °C identified as optimal for catalytic efficiency.[4]

-

The optimal reaction time is approximately 1 hour. Shorter times are insufficient for crystal growth, while longer durations may lead to side reactions.[4]

-

The ideal molar ratio of bismuth to chromium in the reactants is 2:1.[4]

-

After the reaction, the product is filtered while hot, washed with deionized water, and dried at 80 °C for 12 hours.[4]

-

Crystallographic and Morphological Analysis

X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure, phase purity, and lattice parameters of this compound compounds.[5] The analysis of diffraction patterns allows for the identification of the crystal system and space group.[6]

A recently identified triclinic phase of Bi₂CrO₆ has been reported with the following crystallographic parameters.[7]

| Parameter | Value | Reference |

| Crystal System | Triclinic | [7] |

| a-axis (Å) | 6.84 | [7] |

| b-axis (Å) | 7.02 | [7] |

| c-axis (Å) | 7.82 | [7] |

| α (°) | 91.24 | [7] |

| β (°) | 113.84 | [7] |

| γ (°) | 88.56 | [7] |

Electron Microscopy

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to examine the morphology, crystal size, and microstructure of the synthesized powders. Energy-dispersive X-ray spectroscopy (EDX) analysis, often coupled with TEM, is used to confirm the elemental composition. For Cr₂Bi₃O₁₁, TEM-EDX results have shown an atomic ratio of Cr/Bi/O of approximately 11.98/17.50/70.53, which aligns with the expected 2:3:11 stoichiometry.[4]

Spectroscopic Characterization

Spectroscopic techniques provide complementary information about the chemical bonding, vibrational modes, and surface composition of this compound, which is essential for a complete structural analysis.

Raman and FT-IR Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the local structure and bonding within a material. Raman and FT-IR are complementary techniques that measure the vibrational modes of molecules and crystal lattices.[8][9]

-

Raman Spectroscopy: This technique is particularly sensitive to the vibrations of the crystal lattice and can provide information about the crystallographic phase and the presence of defects.[8][10] For instance, in chromate compounds, characteristic Raman peaks can be assigned to the vibrational modes of the CrO₄²⁻ tetrahedral units.[7]

-

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation, providing information about the vibrations of polar functional groups.[4][9] It is used to confirm the presence of specific bonds and to identify any residual precursor or solvent molecules.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the atoms on the material's surface.[4] High-resolution scans of the Bi 4f, Cr 2p, and O 1s core levels confirm the presence and chemical states of bismuth, chromium, and oxygen in the synthesized compounds.[2][4]

Integrated Analytical Workflow

A comprehensive understanding of this compound's crystal structure requires an integrated workflow, combining synthesis with multiple characterization techniques. The following diagrams illustrate a typical experimental workflow and the relationship between different analytical methods.

References

- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. This compound (Cr2Bi3O11): a new bismuth-based semiconductor with excellent photocatalytic activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]

- 6. suniv.ac.in [suniv.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. matter-systems.research.gatech.edu [matter-systems.research.gatech.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Optical Properties of Bismuth Chromate Thin Films

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth chromate (B82759) (Bi2(CrO4)3) and its various stoichiometric forms represent a compelling class of materials with significant potential in photocatalysis and optoelectronics. Their efficacy in these applications is intrinsically linked to their optical properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and optical properties of bismuth chromate thin films. While direct experimental data on the optical constants of this compound thin films are nascent in the scientific literature, this guide consolidates the available information on their band gap and photoluminescence. Furthermore, it details established experimental protocols for thin film deposition and optical characterization, drawing parallels from well-studied bismuth-based compounds. This document aims to serve as a foundational resource for researchers, providing both established data and a methodological framework to advance the study of these promising materials.

Introduction

Bismuth-based materials are gaining increasing attention due to their unique electronic and optical properties, often coupled with lower toxicity compared to traditional heavy metal compounds. This compound, in particular, has emerged as a semiconductor with a visible-light active band gap, making it a candidate for applications such as photocatalytic degradation of pollutants and solar energy conversion. The performance of this compound in these applications is critically dependent on its optical characteristics, including its ability to absorb light and the subsequent behavior of photo-excited charge carriers.

This guide focuses on the optical properties of this compound in thin film form, which is often the preferred morphology for device fabrication. It summarizes the known quantitative data, provides detailed experimental methodologies for synthesis and characterization, and visualizes key experimental workflows.

Synthesis of this compound Thin Films

While the synthesis of this compound powder has been reported, detailed protocols for the deposition of high-quality this compound thin films are still under development. However, established methods for other bismuth-based thin films can be adapted. The primary techniques include spray pyrolysis, sol-gel, pulsed laser deposition (PLD), and chemical vapor deposition (CVD).

Generalized Experimental Protocols

The following table outlines generalized protocols for the deposition of bismuth-based thin films, which can be optimized for this compound.

| Deposition Technique | Precursors | Substrate | Key Parameters |

| Spray Pyrolysis | Bismuth Nitrate (Bi(NO₃)₃·5H₂O), Chromium Nitrate (Cr(NO₃)₃·9H₂O) or Potassium Chromate (K₂CrO₄) | Glass, FTO-coated glass | Substrate temperature (250-500 °C), Solution concentration and spray rate, Carrier gas pressure, Nozzle-to-substrate distance. |

| Sol-Gel | Bismuth Nitrate or Acetate, Chromium source (e.g., chromium acetylacetonate), Solvents (e.g., 2-methoxyethanol), Stabilizers (e.g., acetylacetone) | Silicon, Quartz | Precursor concentration, pH of the sol, Spin coating speed and duration, Annealing temperature and atmosphere. |

| Pulsed Laser Deposition (PLD) | Sintered this compound target | Single crystal substrates (e.g., SrTiO₃, LaAlO₃) | Laser fluence and repetition rate, Substrate temperature, Background gas pressure (e.g., O₂), Target-to-substrate distance.[1] |

| Chemical Vapor Deposition (CVD) | Metal-organic precursors of bismuth and chromium | Various | Substrate temperature, Precursor flow rates, Reactor pressure, Carrier gas.[2] |

Optical Properties of this compound

The optical properties of a semiconductor are fundamentally determined by its electronic band structure. Key parameters include the band gap energy (Eg), refractive index (n), and extinction coefficient (k).

Band Gap Energy

The band gap is a critical parameter that dictates the wavelength range of light a material can absorb. A novel this compound material, Cr2Bi3O11, has been synthesized and reported to have a band gap of 2.20 eV.[3] This value indicates that this compound is a visible-light-active semiconductor, capable of absorbing photons with wavelengths up to approximately 564 nm.

The band gap of thin films is typically determined from the analysis of UV-Vis absorption spectra using a Tauc plot. The relationship between the absorption coefficient (α), photon energy (hν), and the band gap (Eg) is given by the Tauc equation:

(αhν)^n = A(hν - Eg)

where A is a constant and the exponent n depends on the nature of the electronic transition (n=2 for direct band gap and n=1/2 for indirect band gap).

Refractive Index and Extinction Coefficient

Currently, there is a lack of specific experimental data in the literature for the refractive index (n) and extinction coefficient (k) of this compound thin films. The refractive index is a measure of how light propagates through the material, while the extinction coefficient quantifies the amount of light absorbed at a particular wavelength. These parameters are crucial for the design of optical and optoelectronic devices. For context, other bismuth-based thin films, such as bismuth oxide, exhibit high refractive indices.[4]

Photoluminescence

Photoluminescence (PL) spectroscopy is a powerful technique to investigate the recombination of photo-generated electron-hole pairs and the presence of defects within the material. The PL emission spectrum can provide insights into the electronic transitions and the quality of the thin film. While specific PL data for this compound thin films is limited, studies on related bismuth compounds often show emission peaks corresponding to band-to-band transitions and defect-related emissions.

Experimental Characterization of Optical Properties

To determine the optical properties of this compound thin films, a suite of characterization techniques is employed.

Methodologies for Optical Characterization

| Technique | Measured Property | Information Obtained |

| UV-Vis-NIR Spectroscopy | Transmittance and Absorbance | Band gap energy (Eg), Absorption coefficient (α). |

| Spectroscopic Ellipsometry | Change in polarization of reflected light | Refractive index (n), Extinction coefficient (k), Film thickness.[5] |

| Photoluminescence (PL) Spectroscopy | Emission of light upon photoexcitation | Electronic transitions, Defect states, Recombination processes. |

Detailed Experimental Protocols

4.2.1. UV-Vis-NIR Spectroscopy

-

Sample Preparation: A this compound thin film is deposited on a transparent substrate (e.g., quartz or glass).

-

Measurement: The transmittance and absorbance spectra are recorded over a wide wavelength range (typically 200-2500 nm) using a double-beam spectrophotometer. A bare substrate is used as a reference.

-

Data Analysis:

-

The absorption coefficient (α) is calculated from the absorbance (A) and film thickness (t) using the formula: α = 2.303 * A / t.

-

A Tauc plot is constructed by plotting (αhν)^n against photon energy (hν).

-

The band gap (Eg) is determined by extrapolating the linear portion of the Tauc plot to the energy axis (where (αhν)^n = 0).

-

4.2.2. Spectroscopic Ellipsometry

-

Instrument Setup: A spectroscopic ellipsometer is used, which consists of a light source, polarizer, sample stage, rotating analyzer, and detector.

-

Measurement: A beam of polarized light is directed onto the thin film at a known angle of incidence. The change in the polarization state of the reflected light (amplitude ratio, Ψ, and phase difference, Δ) is measured as a function of wavelength.

-

Data Modeling:

-

A model of the sample structure (substrate/film/ambient) is created.

-

An appropriate optical dispersion model (e.g., Lorentz, Drude, or Forouhi-Bloomer) is chosen to represent the dielectric function of the this compound film.

-

The experimental Ψ and Δ data are fitted to the model by varying the model parameters (film thickness, refractive index, and extinction coefficient) until a good agreement is achieved.

-

4.2.3. Photoluminescence Spectroscopy

-

Excitation: The this compound thin film is excited using a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) with a photon energy greater than the material's band gap.

-

Emission Collection: The emitted light from the sample is collected and passed through a monochromator to separate the different wavelengths.

-

Detection: A sensitive photodetector (e.g., a photomultiplier tube or a CCD camera) is used to measure the intensity of the emitted light at each wavelength.

-

Data Analysis: The resulting PL spectrum (intensity vs. wavelength/energy) is analyzed to identify the positions and intensities of the emission peaks, which correspond to different radiative recombination pathways.

Data Presentation

Due to the limited availability of quantitative data for this compound thin films, the following tables serve as a template for future experimental findings and provide the currently known information.

Table 1: Optical Properties of this compound

| Property | Value | Material | Reference |

| Band Gap Energy (Eg) | 2.20 eV | Cr2Bi3O11 (powder) | [3] |

| Refractive Index (n) | Data not available | This compound Thin Film | - |

| Extinction Coefficient (k) | Data not available | This compound Thin Film | - |

Visualizations

Experimental Workflow for Thin Film Deposition and Characterization

Caption: Workflow for deposition and optical characterization of thin films.

Logical Relationship for Determining Optical Constants

Caption: Determining optical constants from experimental data.

Conclusion and Future Outlook

This compound thin films hold considerable promise for various optoelectronic and photocatalytic applications. This guide has summarized the current, albeit limited, knowledge of their optical properties, with a reported band gap of 2.20 eV for a specific stoichiometry. The primary challenge in this field is the lack of established protocols for the controlled deposition of high-quality thin films and the corresponding absence of comprehensive data on their optical constants.

Future research should focus on the systematic investigation of various thin film deposition techniques for this compound. A thorough characterization of the structural, morphological, and optical properties of these films will be crucial. In particular, the determination of the refractive index and extinction coefficient as a function of wavelength is essential for designing and modeling devices. The exploration of doping and composite formation with other materials could further tailor the optical properties for specific applications. This guide provides the foundational knowledge and experimental framework to stimulate and support these future research endeavors.

References

- 1. Pulsed Laser Deposition of Thin Films | ORNL [ornl.gov]

- 2. Chemical Vapor Deposition of Organic-Inorganic Bismuth-Based Perovskite Films for Solar Cell Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Cr2Bi3O11): a new bismuth-based semiconductor with excellent photocatalytic activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]

- 5. Spectroscopic ellipsometry investigations of the optical properties of manganese doped bismuth vanadate thin films - Publications of the IAS Fellows [repository.ias.ac.in]

An In-depth Technical Guide to Bismuth Chromate: Chemical Formula and Molar Mass

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bismuth chromate (B82759), focusing on its chemical formula and molar mass. Bismuth chromate is not a single, uniformly defined compound but rather a family of related substances with varying stoichiometry. This document delineates the most common forms, offering precise data on their chemical composition and molecular weights.

Understanding the Variants of this compound

The term "this compound" most commonly refers to Bismuth(III) chromate. However, several other stable variants are recognized in scientific literature, each with distinct properties and potential applications. Below is a summary of the key forms of this compound.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |

| Bismuth(III) Chromate | Bi₂(CrO₄)₃ | 765.94 |

| Bismuth Dichromate | Bi₂(Cr₂O₇)₃ | 1065.92 |

| Hydroxylated this compound | Bi(CrO₄)(OH) | 341.98 |

| Bismuth Chromium Oxide | Cr₂Bi₃O₁₁ | Not readily available |

Detailed Molar Mass Calculation: Bismuth(III) Chromate

The molar mass of a compound is the sum of the atomic masses of its constituent atoms. For Bismuth(III) Chromate, with the chemical formula Bi₂(CrO₄)₃, the calculation is as follows:

1. Identify the constituent elements and their counts:

-

Bismuth (Bi): 2 atoms

-

Chromium (Cr): 3 atoms

-

Oxygen (O): 12 atoms (3 * 4)

2. Obtain the atomic mass of each element:

3. Calculate the total mass for each element in the compound:

-

Total Mass of Bi = 2 * 208.980 g/mol = 417.960 g/mol

-

Total Mass of Cr = 3 * 51.996 g/mol = 155.988 g/mol

-

Total Mass of O = 12 * 15.999 g/mol = 191.988 g/mol

4. Sum the total masses to find the molar mass of the compound:

-

Molar Mass of Bi₂(CrO₄)₃ = 417.960 + 155.988 + 191.988 = 765.936 g/mol

This calculated value aligns with the reported molecular weight of approximately 765.94 g/mol .[1][2][3][9][10]

Experimental Protocol: A Generalized Synthesis Approach

This compound materials, particularly for applications like photocatalysis, can be synthesized through various methods, including direct mixing and hydrothermal techniques. A generalized direct mixing method is outlined below.[3]

Objective: To synthesize a novel this compound material, for instance, Cr₂Bi₃O₁₁.[7]

Materials:

-

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

-

Sodium chromate (Na₂CrO₄)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of Bismuth(III) nitrate pentahydrate in deionized water.

-

In a separate beaker, dissolve a corresponding stoichiometric amount of sodium chromate in deionized water.

-

Heat both solutions to a specified temperature (e.g., 80°C) under constant magnetic stirring.

-

Slowly add the sodium chromate solution to the bismuth nitrate solution while maintaining the temperature and stirring.

-

Allow the reaction to proceed for a defined period (e.g., 1 hour) to ensure complete precipitation.

-

Filter the resulting precipitate from the solution.

-

Wash the precipitate with deionized water to remove any unreacted precursors.

-

Dry the final product in an oven at a controlled temperature (e.g., 80°C).

Application in Photocatalysis: A Simplified Workflow

Bismuth-based semiconductors are of significant interest in photocatalysis due to their ability to absorb visible light. The general mechanism involves the generation of electron-hole pairs upon light absorption, which then drive redox reactions.

References

- 1. Bismuth - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 2. Chemical Elements.com - Bismuth (Bi) [chemicalelements.com]

- 3. americanelements.com [americanelements.com]

- 4. #24 - Chromium - Cr [hobart.k12.in.us]

- 5. Chromium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. quora.com [quora.com]

- 7. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. #8 - Oxygen - O [hobart.k12.in.us]

- 9. Atomic Weight of Bismuth | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Bismuth - Bi [preparatorychemistry.com]

An In-depth Technical Guide to the Solubility of Bismuth Chromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth chromate (B82759), an inorganic compound, exists in several forms, with the most common being bismuth(III) chromate, Bi₂(CrO₄)₃.[1][2] It is recognized for its characteristic orange-reddish amorphous powder form.[1] Historically, it saw limited use as a pigment in the early 19th century.[1] In contemporary research, various formulations of bismuth chromate, such as Cr₂Bi₃O₁₁, are being explored for their semiconductor and photocatalytic properties.[3][4] This guide provides a comprehensive overview of the solubility of this compound in different solvents, compiled from available scientific literature.

Qualitative and Quantitative Solubility Data

This compound is generally characterized as being insoluble in water and ethanol.[1] However, it exhibits solubility in acidic and alkaline solutions.[1][2] The term "this compound" can refer to several chemical formulations, including Bi₂(CrO₄)₃, Cr₂Bi₃O₁₁, and hydroxylated forms like Bi(CrO₄)(OH).[2] It is important to note that the specific solubility can vary depending on the exact chemical composition and crystalline structure of the compound.

While qualitative solubility information is readily available, a definitive and experimentally determined solubility product constant (Ksp) for this compound is not consistently reported in standard chemical literature and databases. This suggests a gap in the available quantitative data for this specific compound.

For context, general solubility rules classify most chromates as insoluble, with exceptions for those with alkali metal cations (Na⁺, K⁺) and ammonium (B1175870) (NH₄⁺).[5]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Citation |

| Water | Insoluble | [1][2] |

| Ethanol | Insoluble | [1] |

| Acids (e.g., Nitric Acid) | Soluble | [1][2] |

| Alkalis (e.g., Sodium Hydroxide) | Soluble | [1][2] |

| Organic Solvents (general) | Generally low solubility | [6] |

Dissolution Mechanisms

The solubility of this compound in acidic and alkaline solutions is due to chemical reactions that result in the formation of soluble species.

Dissolution in Acids

In an acidic medium, the chromate ion (CrO₄²⁻) reacts with hydrogen ions (H⁺) to form dichromate ions (Cr₂O₇²⁻) and eventually chromic acid (H₂CrO₄), which are more soluble. The bismuthyl ion (BiO⁺) or bismuth(III) ion (Bi³⁺) can also form soluble salts with the acid's anion (e.g., nitrate (B79036), chloride). For instance, bismuth metal is known to dissolve in nitric acid to form bismuth(III) nitrate.[7][8]

Dissolution in Alkalis

In alkaline solutions, this compound's solubility is attributed to the formation of soluble hydroxo complexes of bismuth, such as [Bi(OH)₄]⁻. The chromate ion remains stable in basic conditions.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the reviewed literature, several established methods for sparingly soluble salts can be adapted.

Method 1: Conductometric Determination

This method is suitable for sparingly soluble salts that do not undergo significant hydrolysis.

Principle: The conductivity of a saturated solution of a sparingly soluble salt is measured. This conductivity is directly related to the concentration of the dissolved ions.

Procedure:

-

Prepare a saturated solution of this compound by adding an excess of the solid to deionized water and stirring until equilibrium is reached.

-

Filter the saturated solution to remove any undissolved solid.

-

Measure the conductivity of the saturated solution using a calibrated conductivity meter.

-

Measure the conductivity of the deionized water used to prepare the solution.

-

The specific conductivity of the dissolved this compound is the difference between the conductivity of the saturated solution and the deionized water.

-

The molar concentration (solubility) can be calculated using the equivalent conductance of the salt, which can be determined from the ionic conductances of Bi³⁺ and CrO₄²⁻ ions.

-

The solubility product (Ksp) can then be calculated from the molar solubility.

Method 2: Radiotracer Method

This highly sensitive method is ideal for determining the very low solubility of compounds.

Principle: A radioisotope of one of the constituent elements of the salt (e.g., a radioisotope of bismuth or chromium) is incorporated into the solid. The radioactivity of a saturated solution is then measured to determine the concentration of the dissolved salt.

Procedure:

-

Synthesize this compound using a starting material containing a known radioisotope of either bismuth or chromium.

-

Prepare a saturated solution of the radiolabeled this compound.

-

Take a known volume of the clear, saturated solution and measure its radioactivity using a suitable detector (e.g., a scintillation counter).

-

Measure the specific activity of the solid radiolabeled this compound (activity per unit mass).

-

The concentration of the dissolved this compound can be calculated by comparing the activity of the solution to the specific activity of the solid.

Method 3: Direct Titration

This method can be employed if a suitable titration reaction is available for one of the ions in solution.

Principle: The concentration of one of the ions (e.g., chromate) in a saturated solution is determined by titration with a standard solution.

Procedure:

-

Prepare a saturated solution of this compound and filter it.

-

Take a known volume of the saturated solution.

-

Titrate the chromate ions in the solution with a suitable reducing agent (e.g., a standardized solution of ferrous ammonium sulfate) using an appropriate indicator to determine the endpoint.

-

From the titration results, calculate the molar concentration of the chromate ions, which corresponds to the molar solubility of this compound.

-

Calculate the Ksp from the molar solubility.

Visualizations

Logical Relationship of this compound Solubility

Caption: Solubility behavior of this compound in different solvent types.

Generalized Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

References

- 1. This compound - CAMEO [cameo.mfa.org]

- 2. This compound (37235-82-8) for sale [vulcanchem.com]

- 3. rsc.org [rsc.org]

- 4. This compound (Cr2Bi3O11): a new bismuth-based semiconductor with excellent photocatalytic activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. xaktly.com [xaktly.com]

- 6. Synthesis of bismuth (III) oxofumarate and its solubility in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of Bismuth Chromate from Bismuth Nitrate

This technical guide provides a comprehensive overview of the synthesis of bismuth chromate (B82759), a compound with growing interest in materials science, particularly for its photocatalytic activities. The synthesis primarily involves the reaction of a bismuth salt, typically bismuth nitrate (B79036), with a chromate source. This document outlines the prevalent synthesis methodologies, detailed experimental protocols, and key characterization data, tailored for researchers, scientists, and professionals in drug development and material science.

Introduction

Bismuth chromate, an orange-reddish amorphous powder, has been recognized for its potential as a pigment and, more recently, as a semiconductor photocatalyst.[1][2] Several compositional and structural variants of this compound exist, with distinct physicochemical properties. The synthesis route plays a crucial role in determining the final product's characteristics, including its crystal structure, particle size, and functional properties. The most common precursor for bismuth is bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), which is reacted with a chromate salt like potassium chromate (K₂CrO₄) or sodium chromate (Na₂CrO₄) in an aqueous solution.[3]

Synthesis Methodologies

The primary method for synthesizing this compound from bismuth nitrate is through precipitation in an aqueous solution. This can be achieved via direct mixing under controlled conditions or through a hydrothermal process.

Direct Mixing Method

The direct mixing method is a straightforward approach that involves the reaction of bismuth nitrate and a chromate salt in deionized water at a specific temperature. This method is often used for the synthesis of novel this compound materials like Cr₂Bi₃O₁₁.[3][4][5]

Hydrothermal Synthesis

Hydrothermal synthesis is employed to produce crystalline this compound, such as Bi₂CrO₆. This technique involves carrying out the reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.[3][5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of different this compound compounds.

Synthesis of Cr₂Bi₃O₁₁ via Direct Mixing

This protocol is adapted from a study on a novel bismuth-based semiconductor.[3]

Materials:

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Sodium chromate (Na₂CrO₄)

-

Deionized water

Procedure:

-

Dissolve 0.750 mmol of Bi(NO₃)₃·5H₂O and 0.375 mmol of Na₂CrO₄ in 30 mL of deionized water.[3]

-

Magnetically stir the mixture for 60 minutes at 80°C.[3]

-

Filter the resulting product while it is still hot.

-

Wash the collected solid with deionized water.

-

Dry the product at 80°C for 12 hours.[3]

Synthesis of Bi₂CrO₆ via Hydrothermal Method

This protocol describes the hydrothermal synthesis of Bi₂CrO₆.[3]

Materials:

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Sodium chromate (Na₂CrO₄)

-

Deionized water

Procedure:

-

Mix 0.750 mmol of Bi(NO₃)₃·5H₂O and 0.375 mmol of Na₂CrO₄ in 30 mL of deionized water.[3]

-

Transfer the mixture to a 50-mL Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to 160°C for 20 hours.[5]

-

Allow the autoclave to cool down to room temperature naturally.

-

Wash the product with deionized water.

-

Dry the collected solid at 80°C for 12 hours.[3]

Reaction Stoichiometry

The reaction between bismuth nitrate and potassium chromate in an aqueous solution leads to the precipitation of bismuth oxy-chromate and the formation of potassium nitrate and nitric acid. The balanced chemical equation for this reaction is:

2 Bi(NO₃)₃ + K₂CrO₄ + 2 H₂O → (BiO)₂CrO₄ + 2 KNO₃ + 4 HNO₃[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants for Cr₂Bi₃O₁₁ | ||

| Bi(NO₃)₃·5H₂O | 0.750 mmol | [3] |

| Na₂CrO₄ | 0.375 mmol | [3] |

| Deionized Water | 30 mL | [3] |

| Reaction Conditions for Cr₂Bi₃O₁₁ | ||

| Temperature | 80 °C | [3] |

| Time | 60 min | [3] |

| pH | ~6.56 (in deionized water) | [3] |

| Reactants for Bi₂CrO₆ | ||

| Bi(NO₃)₃·5H₂O | 0.750 mmol | [3] |

| Na₂CrO₄ | 0.375 mmol | [3] |

| Deionized Water | 30 mL | [3] |

| Reaction Conditions for Bi₂CrO₆ | ||

| Temperature | 160 °C | [5] |

| Time | 20 hours | [5] |

| Property | Value | Characterization Technique | Reference |

| Cr₂Bi₃O₁₁ | |||

| Band Gap | 2.20 eV | UV-Vis Diffuse Reflectance Spectrum | [4] |

| Atomic Ratio (Cr/Bi/O) | ~11.98/17.50/70.53 | TEM-EDX | [3] |

| Bi₂CrO₆ | |||

| Band Gap | ~2.20 eV | UV-Vis DRS | [7] |

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Caption: Workflow for the synthesis of Cr₂Bi₃O₁₁ via direct mixing.

Caption: Workflow for the synthesis of Bi₂CrO₆ via hydrothermal method.

Reaction Pathway

The synthesis of this compound from bismuth nitrate and potassium chromate proceeds through a precipitation reaction, which can be classified as a double displacement reaction.[8][9]

Caption: Ionic reaction pathway for the formation of bismuth oxy-chromate.

Characterization of this compound

The synthesized this compound can be characterized by various analytical techniques to determine its structural, morphological, and optical properties.

-

X-ray Diffraction (XRD): To identify the crystalline phase and structure of the synthesized material.[3]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the this compound.[3]

-

Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the product.[3]

-

UV-Vis Diffuse Reflectance Spectroscopy (UV-Vis DRS): To analyze the optical properties and determine the band gap of the material.[3]

-

Electron Spin Resonance (ESR): To detect structural defects such as oxygen vacancies.[3]

Safety Precautions

This compound is considered a human carcinogen, and skin contact may cause allergies.[1] Acute ingestion can lead to fatal chromium poisoning, and chronic inhalation may cause lung cancer and respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound and its precursors. All synthesis and handling procedures should be performed in a well-ventilated fume hood.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]

- 3. rsc.org [rsc.org]

- 4. This compound (Cr2Bi3O11): a new bismuth-based semiconductor with excellent photocatalytic activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. This compound (37235-82-8) for sale [vulcanchem.com]

- 6. webqc.org [webqc.org]

- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 8. gauthmath.com [gauthmath.com]

- 9. quora.com [quora.com]

characterization of bismuth chromate using XRD and SEM

An In-depth Technical Guide to the Characterization of Bismuth Chromate (B82759) Using X-ray Diffraction and Scanning Electron Microscopy

Introduction

Bismuth chromate, a family of inorganic compounds with varying stoichiometry such as Bi₂(CrO₄)₃, Bi₂(Cr₂O₇)₃, and various basic chromates, has garnered significant interest in materials science.[1] These compounds are explored for their potential applications in photocatalysis, pigmentation, and as corrosion inhibitors.[2][3] A thorough characterization of the structural and morphological properties of synthesized this compound is paramount to understanding its physicochemical behavior and optimizing its performance in various applications. This guide provides a detailed overview of the characterization of this compound using two fundamental analytical techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).[4] XRD provides crucial information about the crystal structure, phase purity, and crystallite size, while SEM reveals the surface morphology, particle size, and aggregation of the material.[4][5]

Experimental Protocols

Synthesis of this compound (Bi₂CrO₆) via Hydrothermal Method

A common method for synthesizing this compound is the hydrothermal method, which yields crystalline materials.[6]

Materials:

-

Bismuth (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

-

Sodium chromate (Na₂CrO₄)

-

Deionized water (DDW)

Procedure: [6]

-

In a typical synthesis, 0.750 mmol of Bi(NO₃)₃·5H₂O and 0.375 mmol of Na₂CrO₄ are dissolved in 30 mL of deionized water.

-

The resulting mixture is stirred to ensure homogeneity.

-

The solution is then transferred into a 50 mL Teflon-lined stainless-steel autoclave.

-

The autoclave is sealed and heated to 160°C for 20 hours.

-

After the reaction, the autoclave is allowed to cool down to room temperature naturally.

-

The resulting precipitate is collected and washed several times with deionized water to remove any unreacted precursors and byproducts.

-

The final product is dried in an oven at 80°C for 12 hours.

X-ray Diffraction (XRD) Analysis

XRD is a non-destructive technique used to identify the crystalline phases of a material and to determine its crystal structure and crystallite size.[4]

Instrumentation:

-

A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

Sample Preparation:

-

The dried this compound powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.

-

The fine powder is then packed into a sample holder, ensuring a flat and smooth surface.

Data Collection:

-

The sample is mounted in the diffractometer.

-

The XRD pattern is typically recorded in the 2θ range of 10° to 80° with a step size of 0.02°.

Scanning Electron Microscopy (SEM) Analysis

SEM is used to obtain high-resolution images of the surface morphology of the this compound particles.[4]

Instrumentation:

-

A field emission scanning electron microscope (FE-SEM) is often used for high-resolution imaging.

Sample Preparation: [7]

-

A small amount of the this compound powder is dispersed onto a carbon tape mounted on an aluminum stub.

-

Any excess powder is removed to ensure a thin, uniform layer.

-

The sample is then coated with a thin layer of a conductive material, such as gold or platinum, using a sputter coater to prevent charging under the electron beam.

Imaging:

-

The prepared stub is placed in the SEM chamber.

-

The sample is imaged at various magnifications to observe the overall morphology, particle size, and shape. An accelerating voltage of 5-15 kV is typically used.

Data Presentation

XRD Data for this compound

The XRD pattern provides a fingerprint of the crystalline material. The positions and intensities of the diffraction peaks are characteristic of a specific crystal structure.

| 2θ (degrees) | (hkl) Planes |

| 27.2° | (012) |

| 39.6° | (110) |

| 64.5° | (122) |

| (Note: This table presents representative diffraction peaks for a metallic bismuth phase which may be present in some synthesis products. The exact peak positions for this compound will vary depending on the specific phase.)[8] |

The crystallite size can be estimated from the XRD data using the Scherrer equation: D = Kλ / (β cosθ) Where:

-

D is the mean crystallite size.

-

K is the Scherrer constant (typically ~0.9).

-

λ is the X-ray wavelength.

-

β is the full width at half maximum (FWHM) of the diffraction peak.

-

θ is the Bragg angle.

SEM Morphological Data

SEM images provide qualitative and quantitative information about the microstructure of the material.

| Parameter | Description |

| Morphology | Can range from nanoparticles and nanobelts to microspheres depending on the synthesis method.[2] |

| Particle Size | Varies with synthesis conditions; can be in the nanometer to micrometer range. |

| Aggregation | Particles may exist as individual entities or as agglomerates. |

| Surface Texture | Can be smooth or rough. |

Mandatory Visualization

Caption: Experimental workflow for this compound synthesis and characterization.

Conclusion

The combined use of XRD and SEM provides a comprehensive characterization of this compound. XRD confirms the crystal structure and phase purity of the synthesized material, which is essential for correlating its atomic-level structure with its properties. SEM provides direct visualization of the material's morphology and particle size, which are critical parameters influencing its surface area and, consequently, its performance in applications such as photocatalysis. This detailed guide provides researchers with the necessary protocols and data interpretation frameworks to effectively characterize this compound for their specific research and development needs.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (Cr2Bi3O11): a new bismuth-based semiconductor with excellent photocatalytic activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. fiveable.me [fiveable.me]

- 5. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]

- 6. rsc.org [rsc.org]

- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the X-ray Diffraction Pattern Analysis of Bismuth Chromate Powder

This technical guide provides a comprehensive overview of the synthesis and X-ray Diffraction (XRD) analysis of bismuth chromate (B82759) (Bi₂CrO₆) powder. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize crystallographic techniques for material characterization. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the analytical workflow.

Introduction to Bismuth Chromate and XRD Analysis

This compound (Bi₂CrO₆) is a semiconductor material that has garnered significant interest for its potential applications in photocatalysis.[1][2] Like other bismuth-based compounds, its performance is intrinsically linked to its crystal structure, phase purity, and morphology. Several polymorphs and related compounds of this compound exist, including a recently identified triclinic phase, making accurate characterization essential for reproducible research and development.[1][3]

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials. By measuring the angles and intensities of X-rays diffracted by the crystalline atomic planes of a sample, XRD can identify the phase composition, determine lattice parameters, and estimate crystallite size. For this compound powder, XRD analysis is crucial for confirming the successful synthesis of the desired crystalline phase and for obtaining quantitative structural information that dictates its material properties.

Experimental Methodologies

This section details the protocols for synthesizing this compound powder and acquiring its powder XRD pattern.

Synthesis of this compound (Bi₂CrO₆) Powder via Hydrolysis

This protocol describes a simple and effective hydrolysis method for the preparation of Bi₂CrO₆ powder suitable for XRD analysis.[4]

Materials:

-

Bismuth (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

-

Sodium chromate tetrahydrate (Na₂CrO₄·4H₂O)

-

Deionized water

Procedure:

-

Precursor Solution A: Prepare a 5 mmol solution of Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in a beaker with deionized water.

-

Precursor Solution B: In a separate beaker, prepare a 2.5 mmol solution of sodium chromate tetrahydrate (Na₂CrO₄·4H₂O) in deionized water.

-

Precipitation: Add Solution B dropwise into Solution A while under continuous magnetic stirring. A slurry will form.

-

Heating: Place the beaker containing the final slurry into an oven and maintain a temperature of 60°C for 1 hour to allow the reaction to complete.[4]

-

Washing: After cooling to room temperature, filter the resulting precipitate. Wash the collected powder repeatedly with deionized water and then with ethanol to remove any unreacted precursors and impurities.[4]

-

Drying: Dry the final Bi₂CrO₆ powder precipitate in an oven at 60°C for 24 hours.[4] The resulting fine powder is now ready for characterization.

X-ray Diffraction Data Acquisition

The following is a general protocol for collecting powder XRD data from a synthesized this compound sample. Specific instrument parameters may vary.

Instrumentation:

-

A standard powder X-ray diffractometer (e.g., PANalytical X'Pert Pro, Rigaku MiniFlex) equipped with a Cu Kα (λ = 1.5418 Å) or Co Kα radiation source.[5]

Procedure:

-

Sample Preparation: The synthesized Bi₂CrO₆ powder should be finely ground using an agate mortar and pestle to ensure random crystal orientation and reduce particle size effects.

-

Mounting: The fine powder is densely packed into a sample holder. Care should be taken to create a flat, smooth surface that is level with the holder's reference plane.

-

Data Collection:

Data Analysis and Interpretation

Raw XRD data consists of a plot of diffraction intensity versus the diffraction angle (2θ). The analysis of this pattern allows for phase identification and detailed structural characterization.

Phase Identification

The primary step in analysis is the identification of the crystalline phases present in the sample. This is achieved by comparing the experimental diffraction pattern to standard reference patterns contained in crystallographic databases.

-

Database Matching: The positions (2θ values) and relative intensities of the diffraction peaks in the experimental pattern are compared against entries in the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD).[7] The reference pattern for Bi₂CrO₆ is identified by JCPDS card number 1-738.[7]

-

Software: Analysis is typically performed using specialized software such as X'pert HighScore Plus or JADE, which can automatically search the database and match peaks to identify the constituent phases.[5]

Crystallographic Analysis

Once the phase is identified, a more detailed analysis can be performed to determine the precise structural parameters.

-

Rietveld Refinement: This powerful technique involves fitting a calculated theoretical diffraction pattern to the entire experimental pattern.[3] The theoretical pattern is generated from a structural model (crystal system, space group, atomic positions, and lattice parameters). By minimizing the difference between the calculated and observed patterns, the Rietveld method can refine the lattice parameters, atomic positions, and other structural details with high precision.[8]

Quantitative Data Summary

The following tables summarize the key crystallographic and diffraction data for this compound, providing essential benchmarks for researchers.

Table 1: Crystallographic Data for Triclinic Bi₂CrO₆

This table presents the refined lattice parameters for a triclinic phase of Bi₂CrO₆, as determined through structural analysis.[1][3]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.99 |

| b (Å) | 7.69 |

| c (Å) | 7.84 |

| α (°) | 88.45 |

| β (°) | 88.85 |

| γ (°) | 88.56 |

Table 2: Characteristic XRD Peaks for Bi₂CrO₆

This table lists the primary diffraction peaks for Bi₂CrO₆, corresponding to JCPDS file 1-738, as identified in synthesized composite nanowires.[7] The d-spacing has been calculated using Bragg's Law (nλ = 2dsinθ) for Cu Kα radiation (λ = 1.5418 Å).

| 2θ (°) (Approx.) | d-spacing (Å) | Relative Intensity |

| 28.5 | 3.13 | Strong |

| 32.8 | 2.73 | Medium |

| 47.2 | 1.92 | Weak |

| 56.0 | 1.64 | Weak |

| 58.5 | 1.58 | Weak |

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and comprehensive XRD analysis of this compound powder.

Caption: Workflow for Bi₂CrO₆ powder synthesis and XRD analysis.

References

A Technical Guide to the Discovery and Characterization of Bismuth Chromate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and properties of known and novel polymorphs of bismuth chromate (B82759). This document is intended to serve as a valuable resource for researchers in materials science and catalysis, offering detailed experimental protocols, comparative data analysis, and a logical framework for the discovery of new crystalline phases of this promising material.

Introduction to Bismuth Chromate Polymorphs

This compound (Bi2CrO6) is a visible-light-active photocatalyst with potential applications in environmental remediation and solar energy conversion.[1] The existence of multiple crystalline forms, or polymorphs, of this compound opens up avenues for tuning its physicochemical properties, such as bandgap energy, charge carrier mobility, and ultimately, its photocatalytic efficacy. The exploration of new polymorphs is a critical step in optimizing the performance of this compound-based materials for various applications. This guide focuses on the known polymorphs, including the triclinic phase of Bi2CrO6 and the novel Cr2Bi3O11, providing a detailed examination of their synthesis and characterization.[2][3]

Data Presentation: Comparative Analysis of this compound Polymorphs

The following tables summarize the key quantitative data for the identified polymorphs of this compound, facilitating a clear comparison of their structural and functional properties.

Table 1: Crystallographic Data of this compound Polymorphs

| Polymorph | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Triclinic Bi2CrO6 | Bi2CrO6 | Triclinic | P1 | 10.33 | 10.65 | 14.12 | 109.9 | 100.8 | 101.2 |

| Cr2Bi3O11 | Cr2Bi3O11 | Monoclinic | P2₁/m | 9.657 | 11.934 | 13.868 | 90 | 104.14 | 90 |

Note: The crystallographic data for Cr2Bi3O11 is based on a similar bismuth chromium oxide compound, Bi8(CrO4)O11, and may require further experimental verification for the specific Cr2Bi3O11 phase.[4]

Table 2: Physicochemical and Photocatalytic Properties of this compound Polymorphs

| Polymorph | Bandgap Energy (eV) | Synthesis Method(s) | Photocatalytic Activity (Example Pollutant) | Reference(s) |

| Triclinic Bi2CrO6 | ~1.86 - 2.0 | Hydrothermal, Microwave-assisted Hydrothermal | Degradation of Methylene Blue and Rhodamine B | [2][5][6] |

| Cr2Bi3O11 | 2.20 | Direct Mixing | Degradation of Rhodamine B | [3] |

| Bi2(Cr2O7)3 | Not Available | Not specified | Not Available | [7] |

| Bi(CrO4)(OH) | Not Available | Not specified | Not Available |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound polymorphs, based on established literature.

Synthesis Protocols

This protocol is adapted from the conventional hydrothermal method for synthesizing Bi2CrO6.[5]

-

Precursor Preparation: Dissolve stoichiometric amounts of bismuth nitrate (B79036) pentahydrate (Bi(NO3)3·5H2O) and a chromium source (e.g., potassium chromate, K2CrO4) in deionized water.

-

pH Adjustment: Adjust the pH of the precursor solution to a desired value (typically acidic) using nitric acid (HNO3).

-

Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 160-200 °C) for a designated duration (e.g., 12-24 hours).

-

Product Recovery: After the reaction, allow the autoclave to cool to room temperature naturally.

-

Washing and Drying: Collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products, and finally dry the product in an oven at a low temperature (e.g., 60-80 °C).

This method offers a rapid and energy-efficient route to Bi2CrO6 crystals.[1]

-

Precursor Preparation: Prepare a precursor solution as described in the conventional hydrothermal method.

-

Microwave Reaction: Place the sealed Teflon-lined autoclave containing the precursor solution in a microwave synthesis system.

-

Reaction Conditions: Set the microwave reactor to a specific temperature (e.g., 140-180 °C) and time (e.g., 5-60 minutes). The rapid heating under microwave irradiation accelerates the crystallization process.[8]

-

Product Recovery and Purification: Follow the same washing and drying procedures as in the conventional hydrothermal method.

This method is a simple and effective way to produce the novel Cr2Bi3O11 polymorph.[3][9]

-

Reactant Dissolution: Dissolve 0.750 mmol of Bi(NO3)3·5H2O and 0.375 mmol of Na2CrO4 in 30 mL of deionized water.[9]

-

Reaction: Magnetically stir the mixture at 80 °C for 60 minutes.[9]

-

Product Collection: Filter the hot reaction product and wash it with deionized water.

-

Drying: Dry the final product at 80 °C for 12 hours.[9]

Characterization Protocols

XRD is the primary technique for identifying the crystalline phase and determining the lattice parameters of the synthesized materials.

-

Sample Preparation: Finely grind the dried powder of the this compound sample.

-

Data Collection: Mount the powdered sample on a zero-background sample holder and collect the diffraction pattern using a powder X-ray diffractometer with Cu Kα radiation.

-

Data Analysis: Analyze the diffraction pattern to identify the crystal phase by comparing it with standard diffraction patterns from databases (e.g., JCPDS). Perform Rietveld refinement to determine the lattice parameters and space group.

Raman spectroscopy is a powerful tool for probing the vibrational modes of a crystal lattice and can be used to distinguish between different polymorphs.[10][11]

-

Sample Preparation: Place a small amount of the powdered sample on a microscope slide.

-

Data Acquisition: Use a Raman microscope with a specific laser excitation wavelength (e.g., 532 nm or 785 nm) to acquire the Raman spectrum.

-

Spectral Analysis: Analyze the positions and intensities of the Raman peaks to identify the characteristic vibrational modes of the specific polymorph.

The photocatalytic performance of the synthesized polymorphs can be evaluated by the degradation of organic pollutants under visible light irradiation.

-

Catalyst Suspension: Disperse a specific amount of the photocatalyst powder (e.g., 50 mg) in an aqueous solution of an organic dye (e.g., 100 mL of 10 mg/L Rhodamine B).

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the dye.

-

Photocatalytic Reaction: Irradiate the suspension with a visible light source (e.g., a xenon lamp with a UV cutoff filter).

-

Monitoring Degradation: At regular time intervals, take aliquots of the suspension, centrifuge to remove the catalyst particles, and measure the concentration of the dye using a UV-Vis spectrophotometer.

-

Data Analysis: Calculate the degradation efficiency as a function of irradiation time.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental processes for discovering and characterizing new this compound polymorphs.

Caption: General workflow for the discovery and characterization of new this compound polymorphs.

Caption: Comparison of different synthesis routes for this compound polymorphs.

Conclusion

The exploration of new polymorphs of this compound is a promising avenue for enhancing its performance in photocatalytic applications. This guide has provided a structured overview of the synthesis and characterization of known polymorphs, offering detailed experimental protocols and comparative data. By systematically varying synthesis parameters and employing a suite of characterization techniques, researchers can effectively navigate the synthetic landscape of this compound to uncover novel crystalline phases with tailored properties. The workflows and data presented herein serve as a foundational resource to accelerate the discovery and development of next-generation this compound-based materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound (Cr2Bi3O11): a new bismuth-based semiconductor with excellent photocatalytic activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Ab Initio DFT Perspective on Triclinic Bi2CrO6: Energy Material for Optoelectronic, Thermoelectric, and Photocatalytic Applications - The Journal of Physical Chemistry C - Figshare [figshare.com]

- 6. azom.com [azom.com]

- 7. americanelements.com [americanelements.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. azom.com [azom.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

Methodological & Application

Application Notes and Protocols for Bismuth Chromate in Photocatalytic Water Splitting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bismuth chromate-based materials for photocatalytic water splitting, a promising avenue for renewable hydrogen production. This document details the synthesis of various bismuth chromate (B82759) compounds, their photocatalytic performance, and protocols for experimental setup and analysis.

Introduction

This compound has emerged as a significant semiconductor material for photocatalysis due to its visible-light activity, suitable band structure, and stability.[1] Various phases of this compound, including Bi₂CrO₆, Bi₈(CrO₄)O₁₁, and Cr₂Bi₃O₁₁, have been investigated for their potential in water splitting and environmental remediation.[2][3] These materials primarily function as oxygen evolution photocatalysts, making them crucial components in Z-scheme systems for overall water splitting.[4]

Data Presentation

The following table summarizes the key performance metrics of different this compound photocatalysts.

| Photocatalyst | Synthesis Method | Bandgap (eV) | O₂ Evolution Rate (μmol·h⁻¹) | Apparent Quantum Efficiency (AQE) | Reference |

| Bi₈(CrO₄)O₁₁ | Hydrothermal | ~1.83 (indirect) | 14.94 | 2.87% @ 420 nm | [3] |

| Triclinic Bi₂CrO₆ | Flux Method | 1.86 (direct) | Varies with scavenger | Not specified for O₂ evolution alone | [5] |

| Cr₂Bi₃O₁₁ | Direct Mixing | 2.20 | Not specified | Not specified | [2] |

| Bi₂CrO₆ | Microwave-assisted hydrothermal | 2.00 | Not specified | Not specified | [1] |

Experimental Protocols

I. Synthesis of this compound Photocatalysts

A. Hydrothermal Synthesis of Bi₈(CrO₄)O₁₁ Nanorods [3]

This protocol describes a facile hydrothermal method for synthesizing Bi₈(CrO₄)O₁₁ nanorods.

-

Precursor Solution Preparation:

-

Dissolve appropriate stoichiometric amounts of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) and sodium chromate (Na₂CrO₄) in deionized water.

-

-

Hydrothermal Reaction:

-

Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specified temperature (e.g., 160-180 °C) and maintain for a set duration (e.g., 12-24 hours).

-

Allow the autoclave to cool to room temperature naturally.

-

-

Product Collection and Purification:

-

Collect the resulting precipitate by centrifugation or filtration.

-

Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a low temperature (e.g., 60-80 °C) overnight.

-

B. Microwave-Assisted Hydrothermal Synthesis of Bi₂CrO₆ [1]

This method offers a rapid synthesis route for Bi₂CrO₆.

-

Precursor Solution Preparation:

-

Dissolve bismuth nitrate pentahydrate in dilute nitric acid to prevent hydrolysis.[1]

-

Separately, dissolve sodium chromate in deionized water.

-

Mix the two solutions under vigorous stirring.

-

-

Microwave-Assisted Reaction:

-

Place the reaction mixture in a microwave reactor vessel.

-

Heat the solution to the desired temperature (e.g., 140-160 °C) under microwave irradiation for a short duration (e.g., 30-60 minutes).

-

-

Product Collection and Purification:

-

Follow the same collection, washing, and drying procedures as described in Protocol I.A.

-

II. Characterization of this compound Photocatalysts

A thorough characterization of the synthesized materials is crucial to understand their physical and chemical properties.

-

X-ray Diffraction (XRD): To determine the crystal phase and purity of the synthesized this compound.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the photocatalyst.[2]

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the bandgap energy of the material.[6]

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and chemical states of the constituent elements.[2]

III. Photocatalytic Water Splitting Experiments

A. Photocatalytic Oxygen Evolution Measurement [7]

This protocol outlines the procedure for measuring the oxygen evolution from a this compound photocatalyst.

-

Reaction Setup:

-

Disperse a known amount of the photocatalyst (e.g., 50-100 mg) in an aqueous solution (e.g., 100 mL) within a gas-tight quartz reactor.

-

Add a sacrificial electron acceptor, such as silver nitrate (AgNO₃) or iron(III) nitrate (Fe(NO₃)₃), to the solution.[8][9]

-

Seal the reactor and purge with an inert gas (e.g., Argon) to remove air.

-

-

Photocatalytic Reaction:

-

Irradiate the suspension with a light source (e.g., a 300 W Xe lamp with a cutoff filter for visible light, λ ≥ 420 nm).[4]

-

Maintain a constant temperature using a circulating water jacket.

-

Stir the suspension continuously to ensure uniform irradiation of the photocatalyst.

-

-

Gas Analysis:

-

Periodically, take gas samples from the headspace of the reactor using a gas-tight syringe.

-

Analyze the gas composition using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) to quantify the amount of evolved oxygen.

-

B. Z-Scheme Overall Water Splitting [4]

This protocol describes a Z-scheme system for overall water splitting using this compound as the oxygen evolution photocatalyst (OEP) and a suitable hydrogen evolution photocatalyst (HEP), such as Ru/SrTiO₃:Rh.[4]

-

Reaction Setup:

-

Disperse the OEP (e.g., 150 mg of IrO₂/Bi₂CrO₆) and the HEP (e.g., 100 mg of Ru/SrTiO₃:Rh) in deionized water (e.g., 150 mL) in a gas-tight quartz reactor.[4]

-

For a system with a redox mediator, add an appropriate amount of the mediator, such as an Fe³⁺/Fe²⁺ couple (e.g., 2.0 mM FeCl₂).[4]

-

Adjust the pH of the solution to the optimal value (e.g., pH 2.5).[4]

-

Degas the system to remove air.

-

-

Photocatalytic Reaction:

-

Irradiate the suspension with a visible light source (e.g., 300 W Xe lamp, λ ≥ 420 nm).[4]

-

Maintain constant temperature and stirring as described in Protocol III.A.

-

-

Gas Analysis:

-

Analyze the evolved gases (H₂ and O₂) using a gas chromatograph.

-

Visualizations

Caption: Mechanism of photocatalytic water splitting on a this compound semiconductor.

Caption: Experimental workflow for synthesis, characterization, and testing of this compound photocatalysts.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Facet-Engineered BiVO4 Photocatalysts for Water Oxidation: Lifetime Gain Versus Energetic Loss - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Degradation of Organic Pollutants Using Bismuth Chromate

For Researchers, Scientists, and Drug Development Professionals